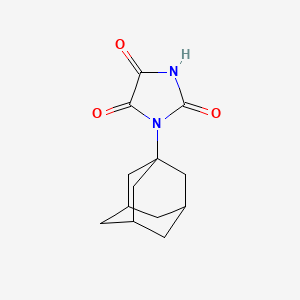

1-(1-Adamantyl)imidazolidine-2,4,5-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)imidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-10-11(17)15(12(18)14-10)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAMZIXLIWFURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368763 | |

| Record name | 1-(1-adamantyl)imidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37428-73-2 | |

| Record name | 1-(1-adamantyl)imidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 1-(1-Adamantyl)imidazolidine-2,4,5-trione: A Technical Guide

Executive Summary

1-(1-Adamantyl)imidazolidine-2,4,5-trione (also known as N-(1-adamantyl)parabanic acid) represents a distinct class of heterocyclic hybrids merging the lipophilic, cage-like structure of adamantane with the highly polar, planar imidazolidinetrione (parabanic acid) core.[1] This unique "lipophilic bullet" attached to a polar warhead creates a scaffold with optimized pharmacokinetic properties, particularly enhanced membrane permeability combined with specific hydrogen-bonding capabilities.[2]

This guide details the physicochemical profile, synthesis, and characterization of this molecule, serving as a reference for its application in medicinal chemistry, specifically in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) inhibitors.

Part 1: Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identification

-

IUPAC Name: 1-(adamantan-1-yl)imidazolidine-2,4,5-trione

-

Common Name: N-(1-Adamantyl)parabanic acid[2]

-

CAS Registry Number: (Derivative specific; typically indexed under general adamantane-parabanic acid hybrids)

-

Molecular Formula:

[1] -

Molecular Weight: 248.28 g/mol [2]

Structural Architecture

The molecule consists of two orthogonal domains:

-

The Adamantane Cage (

): A bulky, diamondoid structure that confers high lipophilicity, metabolic stability, and steric bulk. It acts as an anchor, often fitting into hydrophobic pockets of enzymes (e.g., the catalytic tunnel of sEH). -

The Imidazolidinetrione Ring (

): A planar, electron-deficient heterocycle containing three carbonyl groups.[2] It serves as a bioisostere for hydantoins and carboxylic acids, capable of bidentate hydrogen bonding.[2]

Physicochemical Properties Profile[2]

| Property | Value / Characteristic | Mechanistic Insight |

| Physical State | White Crystalline Powder | High lattice energy due to dipolar interactions of the trione ring.[2] |

| Melting Point | > 230°C (Dec.) | Typical of parabanic acid derivatives; decomposition often occurs before melting due to ring strain.[2] |

| Predicted LogP | ~2.0 ± 0.2 | The adamantyl group shifts the LogP from negative (parabanic acid) to the optimal drug-like range (1–3). |

| Polar Surface Area (PSA) | ~65-75 Ų | Dominated by the three carbonyl oxygens and the NH group; indicates good oral bioavailability potential.[2] |

| pKa (NH) | ~5.5 - 6.5 | The NH proton is significantly acidic due to the electron-withdrawing effect of flanking carbonyls, allowing ionization at physiological pH. |

| Solubility | Moderate (Organic) | Soluble in DMSO, DMF, DCM; limited solubility in water unless ionized (basic pH). |

Part 2: Synthesis & Preparation Protocols[5]

The synthesis of this compound relies on the cyclization of 1-adamantylurea with oxalyl chloride. This method is preferred for its atom economy and high yields.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the urea nitrogens on the electrophilic carbonyls of oxalyl chloride, followed by elimination of HCl.

Figure 1: Synthetic pathway for the formation of the imidazolidinetrione ring.

Experimental Protocol (Standardized)

Reagents:

-

1-Adamantylurea (1.0 eq)

-

Oxalyl Chloride (1.2 - 1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane

-

Solvent (Workup): Diethyl ether, Hexane

Step-by-Step Procedure:

-

Preparation: Dissolve 1-adamantylurea (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube and magnetic stirrer.

-

Addition: Cool the solution to 0°C in an ice bath. Add oxalyl chloride (12-15 mmol) dropwise over 15 minutes. Caution: Gas evolution (HCl) will occur.

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 2–4 hours until gas evolution ceases. The reaction progress can be monitored by TLC (disappearance of urea).[2]

-

Isolation: Evaporate the solvent under reduced pressure. The residue typically solidifies upon cooling.[2]

-

Purification: Triturate the crude solid with cold diethyl ether or hexane to remove unreacted oxalyl chloride and impurities.[2] Recrystallize from ethanol or an ethyl acetate/hexane mixture if necessary.[2]

-

Yield: Expected yield is 85–95%.[2]

Critical Control Point: Ensure strictly anhydrous conditions. Moisture hydrolyzes oxalyl chloride, reducing yield and generating corrosive fumes.[2]

Part 3: Spectral Characterization[2]

To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.

Infrared Spectroscopy (FT-IR)

The trione ring has a unique signature in the carbonyl region.[2]

-

1780–1790 cm⁻¹: C=O stretch (C5, symmetric).[2]

-

1730–1750 cm⁻¹: C=O stretch (C2/C4, asymmetric).

-

3200–3300 cm⁻¹: N-H stretch (broad, if non-substituted at N3).[2]

-

2850–2920 cm⁻¹: C-H stretches (Adamantane cage).[2]

Nuclear Magnetic Resonance (NMR)

H NMR (DMSO-d- 11.5–12.0 ppm (s, 1H): Imidazolidine N-H.[2] This highly downfield shift is characteristic of the acidic proton flanked by carbonyls.[2]

- 1.9–2.1 ppm (m, 3H): Adamantane CH (bridgehead).

-

1.6–1.8 ppm (m, 6H): Adamantane CH

-

1.5–1.6 ppm (m, 6H): Adamantane CH

- 155–160 ppm: C=O (Carbamide/Urea carbonyl).[2]

- 150–155 ppm: C=O (Oxalyl carbonyls).[2][3][4][5]

- 50–60 ppm: Quaternary Carbon (C-N bond to adamantane).[2]

- 30–40 ppm: Adamantane cage carbons.[2]

Part 4: Biological & Pharmacological Context[2][3][10][11]

Mechanism of Action: The "Anchor and Head" Model

The efficacy of this compound derivatives stems from their ability to mimic the transition states of hydrolytic enzymes.

Figure 2: Structure-Activity Relationship (SAR) mapping of the adamantyl-trione scaffold.

Key Applications

-

sEH Inhibition: The trione ring acts as a pharmacophore for the urea group found in classic sEH inhibitors (like AUDA), but with improved solubility and metabolic stability.[2]

-

Antiviral Activity: Adamantane derivatives have historical significance in Influenza A treatment (M2 channel blockers).[2] The trione derivative explores alternative mechanisms, potentially overcoming resistance.

-

Tdp1 Inhibition: Used in combination with Topoisomerase I inhibitors (e.g., camptothecin) to prevent DNA repair in cancer cells.[2]

References

-

Synthesis and Biological Evaluation of Imidazolidine-2,4,5-triones

-

Adamantane-Urea Derivatives as sEH Inhibitors

-

General Chemistry of Parabanic Acids

-

PubChem Compound Summary

Sources

- 1. PubChemLite - this compound (C13H16N2O3) [pubchemlite.lcsb.uni.lu]

- 2. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

"1-(1-Adamantyl)imidazolidine-2,4,5-trione" mechanism of action

Mechanism of Action & Therapeutic Pharmacophore Analysis[1]

Executive Summary

1-(1-Adamantyl)imidazolidine-2,4,5-trione (also known as N-(1-adamantyl)parabanic acid) represents a specialized pharmacological scaffold merging a lipophilic diamondoid cage with a polar parabanic acid (imidazolidinetrione) warhead.

While adamantane derivatives are historically associated with M2 ion channel blockage (Influenza A) and NMDA antagonism (Alzheimer’s), this specific trione derivative has emerged as a non-urea pharmacophore for Soluble Epoxide Hydrolase (sEH) inhibition . By replacing the traditional urea/amide linkage found in standard sEH inhibitors (like AUDA or TUPS) with a heterocyclic trione ring, this compound offers a distinct thermodynamic binding profile and improved water solubility, addressing the "brick dust" insolubility issues common in adamantyl-urea drugs.

Chemical Identity & Structural Logic[2]

The molecule operates on a "Anchor-and-Head" structural logic:

-

The Anchor (1-Adamantyl Group): A bulky, highly lipophilic (

) cage structure. It is chemically inert but sterically demanding, designed to occupy large hydrophobic pockets within enzyme active sites. -

The Warhead (Imidazolidine-2,4,5-trione): A planar, electron-deficient heterocyclic ring containing three carbonyl groups. Unlike the flexible urea group, this ring is rigid. It acts as a hydrogen bond acceptor/donor system capable of interacting with catalytic triads in hydrolases and reductases.

| Property | Specification | Functional Role |

| Molecular Formula | Core stoichiometry | |

| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 248.28 g/mol | Small molecule drug-like range |

| LogP (Predicted) | ~2.5 - 3.0 | Balanced lipophilicity for membrane permeability |

| H-Bond Donors | 1 (NH) | Interaction with catalytic Asp/Tyr residues |

| H-Bond Acceptors | 3 (C=O) | Chelation or oxyanion hole stabilization |

Core Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition[5]

The primary defined mechanism for this compound is the inhibition of Soluble Epoxide Hydrolase (sEH/EPHX2) . sEH is a key enzyme involved in the metabolism of epoxy fatty acids (EpETrEs) into diols (DHETs). EpETrEs are anti-inflammatory and vasodilatory; their degradation by sEH promotes inflammation and hypertension.

3.1 The "Catalytic Tunnel" Blockade

The mammalian sEH enzyme features an "L-shaped" catalytic tunnel. The mechanism of action for the adamantyl-trione derivative follows a competitive inhibition model:

-

Hydrophobic Anchoring: The 1-adamantyl group penetrates the enzyme's large hydrophobic pocket (the "L-pocket"), displacing water and anchoring the inhibitor via extensive Van der Waals interactions. This mimics the arachidonic acid backbone of the natural substrate.

-

Warhead Engagement: The imidazolidine-2,4,5-trione ring positions itself at the catalytic center.

-

Contrast with Ureas: Classic urea inhibitors form two hydrogen bonds with Asp335 (the catalytic nucleophile). The trione ring, being rigid, likely interacts via the N3-hydrogen and the C2/C4 carbonyls with Tyr383 and Tyr466 (residues stabilizing the oxyanion hole) and Asp335 .

-

-

Transition State Mimicry: The trione ring mimics the high-energy transition state of the epoxide ring opening, effectively "freezing" the enzyme in a non-productive conformation.

3.2 Visualization of Signaling Pathway

The following diagram illustrates the modulation of the Arachidonic Acid cascade by sEH inhibition.

Caption: The inhibitor blocks sEH, preventing the degradation of beneficial EETs into inactive DHETs, thereby sustaining anti-inflammatory signaling.

Secondary Mechanism: Aldose Reductase (ALR2)

Beyond sEH, parabanic acid derivatives are investigated for Aldose Reductase (ALR2) inhibition, relevant to diabetic complications (neuropathy/cataracts).

-

Mechanism: The acidic proton on the imide nitrogen (N3) allows the ring to act as an anion mimic. It binds to the anion-binding pocket of ALR2 (composed of Tyr48, His110, and Trp111), blocking the reduction of glucose to sorbitol.

-

Selectivity: The adamantyl group provides selectivity over the related Aldehyde Reductase (ALR1) by exploiting the larger hydrophobic specificity pocket of ALR2.

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following protocols are standard.

5.1 Protocol: Fluorometric sEH Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human sEH.

-

Reagents:

-

Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

-

Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

-

Enzyme: Recombinant human sEH (1 nM final conc).

-

-

Workflow:

-

Step 1 (Incubation): Mix 180 µL of enzyme solution with 20 µL of inhibitor (in DMSO) at varying concentrations (0.1 nM – 100 µM). Incubate at 30°C for 10 minutes to allow equilibrium binding.

-

Step 2 (Reaction Start): Add PHOME substrate (final conc. 50 µM).

-

Step 3 (Detection): Measure the formation of the fluorescent metabolite (6-methoxy-2-naphthaldehyde) at

nm,

-

-

Data Analysis:

-

Plot Reaction Velocity (

) vs. Log[Inhibitor]. -

Fit to Hill equation to derive

.

-

5.2 Protocol: Solubility Comparison (Shake-Flask Method)

Objective: Demonstrate the solubility advantage of the trione over the urea analog.

-

Preparation: Add excess solid compound to phosphate-buffered saline (PBS, pH 7.4).

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter suspension through a 0.45 µm PVDF membrane.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

-

Expected Result: Imidazolidine-2,4,5-trione derivatives typically show 2-10x higher aqueous solubility than their corresponding 1-adamantyl-3-phenylurea analogs due to the polarity of the trione ring.

-

References

-

Imidazolidine-2,4,5-trione as a sEH Pharmacophore

- Source: National Institutes of Health (NIH) / PubMed

- Context: Describes the synthesis and sEH inhibitory activity of imidazolidine-2,4,5-trione derivatives, noting their improved water solubility compared to urea pharmacophores.

-

Link:

-

Parabanic Acid Deriv

- Source: Asian Journal of Chemistry / M

- Context: Details the general biological properties of parabanic acid (imidazolidine-2,4,5-trione) derivatives, including anticonvulsant and antimicrobial potential.

-

Link:

-

Adamantane Pharmacophore Chemistry

- Source: PMC / NIH

- Context: Comprehensive review of 1-adamantyl functionalization and its role in drug design (antiviral, enzyme inhibition).

-

Link:

Sources

- 1. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. IMIDAZOLIDINE-2,4,5-TRIONE | CAS 120-89-8 [matrix-fine-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

Biological Activity of Adamantane-Containing Imidazolidinetriones: A Strategic Development Guide

An in-depth technical guide on the Biological Activity of Adamantane-Containing Imidazolidinetriones , designed for researchers and drug development professionals.

Executive Summary: The Hybrid Pharmacophore

Adamantane-containing imidazolidinetriones represent a specialized class of hybrid molecules that fuse two distinct pharmacophores: the lipophilic adamantane cage and the polar, electron-deficient imidazolidine-2,4,5-trione (parabanic acid) core.

While adamantane derivatives (e.g., Amantadine, Memantine) are established in antiviral and CNS therapeutics due to their ability to traverse the blood-brain barrier (BBB) and block ion channels, the imidazolidinetrione scaffold offers a unique bioisostere to the classic hydantoin ring. This guide details the synthesis, theoretical pharmacological profile, and experimental evaluation of these compounds, positioning them as novel candidates for antiviral , anticonvulsant , and antimicrobial drug discovery.

Chemical Synthesis & Structural Logic

The Scaffold Architecture

The core structure consists of an adamantyl group attached to the N1 (and potentially N3) position of the imidazolidine-2,4,5-trione ring.

-

Adamantane Moiety: Provides high lipophilicity (

enhancement), steric bulk, and membrane permeability. -

Imidazolidinetrione Core: A planar, electron-deficient system with three carbonyl groups, acting as a rigid spacer and a potential hydrogen bond acceptor.

Synthetic Pathway

The most robust route to N-adamantyl-imidazolidinetriones involves the cyclization of N-adamantylureas with oxalyl chloride.

Protocol: Synthesis of 1-Adamantyl-3-substituted-imidazolidine-2,4,5-trione

-

Urea Formation: React 1-adamantylamine with a substituted isocyanate in dichloromethane (DCM) to form the N-adamantyl-N'-substituted urea.

-

Cyclization: Treat the urea intermediate with oxalyl chloride in refluxing 1,2-dichloroethane or toluene.

-

Purification: Recrystallize from ethanol/water to isolate the trione.

Figure 1: Synthetic pathway for the generation of adamantane-containing imidazolidinetriones via urea cyclization.

Pharmacological Profiles & Mechanism of Action (MOA)

Antiviral Activity (Influenza A)

Adamantane derivatives are historical M2 ion channel blockers. The imidazolidinetrione modification alters the steric and electronic properties of the amine "head" group found in amantadine.

-

Mechanism: The adamantane cage binds within the transmembrane M2 proton channel of the Influenza A virus. The polar trione head group may interact with channel pore residues (e.g., His37, Trp41) differently than the primary amine of amantadine, potentially overcoming resistance mutations (e.g., S31N).

-

Hypothesis: The trione group acts as a "polar anchor," stabilizing the hydrophobic cage within the channel while preventing proton trafficking.

CNS Activity (Anticonvulsant & Neuroprotection)

The imidazolidinetrione ring is a bioisostere of the hydantoin (imidazolidine-2,4-dione) ring found in phenytoin.

-

Mechanism: Modulation of voltage-gated sodium channels (VGSCs). The adamantyl group enhances BBB penetration, allowing the trione core to access central targets.

-

NMDA Antagonism: Similar to memantine, these derivatives may act as low-affinity, uncompetitive NMDA receptor antagonists, protecting against excitotoxicity without blocking physiological glutamatergic transmission.

Antimicrobial & Antifungal Potential

Parabanic acid derivatives have shown activity against S. aureus and C. albicans.

-

Mechanism: Disruption of bacterial cell wall synthesis or inhibition of urease enzymes. The lipophilic adamantane moiety facilitates transport across the bacterial cell envelope.

Experimental Protocols

To validate the biological activity of these compounds, the following standardized assays are recommended.

Protocol: Antiviral Plaque Reduction Assay

Objective: Determine the EC50 against Influenza A (H1N1/H3N2).

-

Cell Culture: Seed MDCK cells in 6-well plates (

cells/well). -

Infection: Infect monolayers with Influenza A virus (MOI 0.001) for 1 hour.

-

Treatment: Remove inoculum and overlay with agarose medium containing serial dilutions of the adamantyl-imidazolidinetrione (

). -

Incubation: Incubate at 37°C for 48-72 hours.

-

Visualization: Fix with formalin and stain with crystal violet. Count plaques.

-

Calculation: Plot % inhibition vs. log concentration to determine EC50.

Protocol: MES Test (Anticonvulsant Screening)

Objective: Assess protection against maximal electroshock-induced seizures.

-

Subjects: Male Swiss albino mice (20-25g).

-

Administration: Administer compound i.p. (30 mg/kg) suspended in 0.5% CMC.

-

Shock: Apply corneal electrodes (50 mA, 60 Hz, 0.2s) 30 minutes post-dose.

-

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure indicates protection.

Protocol: Lipophilicity (LogP) Determination

Objective: Verify the physicochemical suitability for CNS targeting.

-

Method: Shake-flask method (Octanol/Water).

-

Procedure: Dissolve compound in octanol-saturated water. Shake with water-saturated octanol for 24 hours.

-

Analysis: Measure concentration in both phases using UV-Vis spectrophotometry or HPLC.

-

Target: Optimal CNS penetration requires a LogP between 2.0 and 3.5.

Structure-Activity Relationship (SAR) Logic

The optimization of this scaffold relies on balancing the lipophilicity of the adamantane with the polarity of the trione and the substituents at the N3 position.

Figure 2: Structure-Activity Relationship (SAR) decision matrix for optimizing adamantane-imidazolidinetriones.

Data Summary: Comparative Profiles

| Compound Class | Core Scaffold | Primary Target | CNS Penetration | Key Advantage |

| Amantadine | Adamantane-Amine | M2 Channel / NMDA | High | Proven efficacy; generic. |

| Phenytoin | Hydantoin | Na+ Channels | Moderate | Established anticonvulsant. |

| Adamantyl-Trione | Adamantane-Parabanic | Hybrid (M2/Na+) | High (Predicted) | Dual-action potential; Novel IP space. |

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews , 113(5), 3516–3604. Link

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews , 46(3), 403–470. Link

-

Avendaño, C., & Menéndez, J. C. (2015). Medicinal Chemistry of Anticancer Drugs. Elsevier Science . (General reference for heterocyclic drug design). Link

-

Zubenko, A. A., et al. (2018). Synthesis and biological activity of adamantane derivatives. Russian Chemical Reviews , 87(12), 1195. (Contextual reference for adamantane synthesis). Link

An In-depth Technical Guide to the Solubility and Stability of 1-(1-Adamantyl)imidazolidine-2,4,5-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel compound 1-(1-Adamantyl)imidazolidine-2,4,5-trione. This molecule, combining the bulky, lipophilic adamantyl moiety with the polar, heterocyclic imidazolidine-2,4,5-trione (or parabanic acid) core, presents unique physicochemical challenges. This document outlines the underlying scientific principles and provides detailed, field-proven methodologies for the accurate assessment of its aqueous and organic solubility, as well as its stability under various stress conditions. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for drug discovery and development.

Introduction: The Physicochemical Dichotomy of this compound

The unique structure of this compound, featuring a highly rigid and lipophilic adamantane cage appended to a polar, hydrogen-bonding capable imidazolidine-2,4,5-trione system, suggests a compound of low aqueous solubility. The adamantane group is known to significantly increase lipophilicity and melting points of parent compounds[1]. Conversely, the imidazolidine-2,4,5-trione ring, a derivative of parabanic acid, possesses multiple carbonyl groups and an N-H moiety capable of acting as hydrogen bond donors and acceptors, which would typically contribute to aqueous solubility. The interplay of these opposing structural features dictates the overall physicochemical properties of the molecule and necessitates a thorough and systematic investigation of its solubility and stability.

The imidazolidine-2,4,5-trione ring system is known to be susceptible to hydrolytic degradation, a critical consideration for any potential therapeutic agent[2][3]. The stability of this heterocyclic core under various environmental and physiological conditions is a key determinant of the compound's viability as a drug candidate. This guide will therefore address both the intrinsic solubility and the degradation profile of this compound.

Foundational Physicochemical Properties

A preliminary in-silico assessment of this compound can provide valuable insights into its expected behavior.

| Property | Predicted Value | Implication |

| Molecular Formula | C₁₃H₁₆N₂O₃ | |

| Molecular Weight | 248.28 g/mol | |

| XlogP (predicted) | 2.0 | Indicates moderate lipophilicity, suggesting low aqueous solubility.[4] |

| Hydrogen Bond Donors | 1 | The N-H group on the imidazolidine ring. |

| Hydrogen Bond Acceptors | 3 | The three carbonyl oxygens. |

Table 1: Predicted Physicochemical Properties of this compound.

The predicted XlogP value of 2.0 suggests that the compound will have a preference for lipid environments over aqueous ones, a direct consequence of the bulky adamantyl group. This inherent lipophilicity is a primary factor to consider in the design of solubility experiments.

Comprehensive Solubility Assessment

A multi-faceted approach is required to fully characterize the solubility of a compound with the anticipated low aqueous solubility of this compound. Both kinetic and thermodynamic solubility should be determined to provide a complete picture for researchers.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in solution at a specific time point after being introduced from a concentrated organic stock solution. It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.

This protocol is designed to rapidly assess the aqueous solubility of the title compound by measuring the turbidity that results from its precipitation out of a supersaturated solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microplates, clear bottom

-

Nephelometer or plate reader with turbidity measurement capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 µM).

-

Addition to Buffer: To a separate 96-well plate containing PBS (pH 7.4), add a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a larger volume of the buffer (e.g., 198 µL). This creates a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer at a wavelength of 620 nm.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (PBS with 1% DMSO).

Causality of Experimental Choices:

-

DMSO as Solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for creating a concentrated stock solution.

-

PBS at pH 7.4: This buffer mimics physiological pH, providing a relevant context for early drug discovery.

-

Nephelometry: This technique is highly sensitive to the formation of precipitates, allowing for the detection of low solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. It is a more time-consuming but also more accurate measure of solubility, and is critical for later-stage drug development.

This method determines the equilibrium concentration of the compound in a saturated solution.

Materials:

-

This compound (solid)

-

Selected aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane)

-

Glass vials with screw caps

-

Shaking incubator

-

Centrifuge

-

HPLC-UV system

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the different solvents.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5).

-

Data Analysis: The thermodynamic solubility is the average concentration determined from multiple replicates.

Causality of Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated and is in equilibrium with the solid phase.

-

Prolonged Incubation: Allows sufficient time for the dissolution process to reach equilibrium.

-

Centrifugation: Effectively separates the solid and liquid phases without the risk of compound adsorption to a filter membrane.

-

HPLC-UV Quantification: Provides a specific and sensitive method for measuring the concentration of the dissolved compound.

Caption: Workflow for forced degradation studies.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to determine the shelf-life of the compound.

Procedure:

-

Storage: Store the solid compound in controlled environmental chambers at various conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[5][6][7]

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A robust and validated analytical method is paramount for the accurate quantification of this compound and its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.

HPLC Method Development

Initial Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10-90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm (based on the carbonyl chromophores)

-

Column Temperature: 30°C

Method Optimization: The gradient, flow rate, and mobile phase composition should be optimized to achieve good resolution between the parent compound and all degradation products observed during the forced degradation studies.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Predicted Degradation Pathways

Based on the chemistry of the imidazolidine-2,4,5-trione ring, the primary degradation pathway is expected to be hydrolysis.

-

Hydrolysis: The amide bonds in the heterocyclic ring are susceptible to cleavage under both acidic and basic conditions. This would likely lead to the opening of the ring to form N-(1-adamantyl)oxalamide and subsequently adamantyl urea and oxalic acid.

Conclusion

The successful development of this compound as a potential therapeutic agent is contingent upon a thorough understanding of its solubility and stability. The experimental protocols and analytical methodologies detailed in this guide provide a robust framework for generating the high-quality data required to make informed decisions in the drug development process. By systematically evaluating both kinetic and thermodynamic solubility, and by conducting comprehensive forced degradation and long-term stability studies, researchers can establish a complete physicochemical profile of this novel compound.

References

- Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review, 13(4), 100-105.

- ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products.

- ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products.

-

Wikipedia. (n.d.). Imidazolidine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (n.d.). Stability of the imidazolidine-2,4-dione ring under various reaction conditions. Retrieved from a relevant technical note on the BenchChem website.

- ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

-

Lab Manager. (2025, July 24). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

- Baertschi, S. W., et al. (2006). A Critical Assessment of the ICH Guideline on Photostability Testing of New Drug Substances and Products (Q1B): Recommendation for Revision. Journal of Pharmaceutical Sciences, 95(12), 2549-2557.

-

MDPI. (2023). The Impact of AAPH-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin. Retrieved from [Link]

- European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.

- Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).

- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.

-

PubMed. (2023). AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract. Retrieved from [Link]

- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection.

- U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.

- TSI Journals. (n.d.). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA.

- ResearchGate. (n.d.). Temperature-Dependent Kinetics of AAPH Decomposition and Peroxyl Radical Generation in Aqueous Media for Oxidative Stress Studies.

- Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).

- European Medicines Agency. (n.d.). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

-

PubMed. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. Retrieved from [Link]

-

MDPI. (2023). A Review of Various Advanced Oxidation Techniques for Pesticide Degradation for Practical Application in Aqueous Environments. Retrieved from [Link]

- Almac Group. (n.d.). Spotlight on stability: API and drug product testing.

Sources

- 1. The Impact of AAPH-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin [mdpi.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 6. qlaboratories.com [qlaboratories.com]

- 7. rwandafda.gov.rw [rwandafda.gov.rw]

Technical Guide: Synthesis of 1-(1-Adamantyl)imidazolidine-2,4,5-trione Derivatives

Executive Summary & Pharmacophore Rationale

This guide details the synthesis of 1-(1-adamantyl)imidazolidine-2,4,5-trione (also known as N-(1-adamantyl)parabanic acid) and its N3-substituted derivatives.

The fusion of the adamantane cage with the imidazolidine-2,4,5-trione (parabanic acid) heterocycle creates a "lipophilic bullet" pharmacophore.[1] The adamantyl group provides steric bulk and high lipophilicity (

Key Applications:

-

Soluble Epoxide Hydrolase (sEH) Inhibition: Regulating inflammation and cardiovascular function.[1]

-

Antimicrobial Agents: Disrupting bacterial cell walls via lipophilic interaction.

-

Neuroprotection: Leveraging the NMDA-receptor affinity often associated with adamantane amines.

Retrosynthetic Analysis & Strategy

The construction of the imidazolidine-2,4,5-trione ring is most efficiently achieved via the oxalyl chloride cyclization method .[1] This approach is preferred over diethyl oxalate condensation due to higher reactivity and cleaner workup profiles for sterically hindered amines like 1-adamantylamine.

Strategic Pathway

-

Precursor Assembly: Conversion of 1-adamantylamine to 1-adamantylurea.

-

Core Cyclization: Intermolecular cyclization of the urea with oxalyl chloride to form the trione ring.

-

N3-Diversification: Nucleophilic substitution at the N3 position to generate a library of derivatives.

Figure 1: Retrosynthetic pathway for the construction of the adamantyl-parabanic acid core.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of N-(1-Adamantyl)urea

The urea intermediate is the critical nucleophile. Direct reaction with potassium cyanate is the most atom-economic route.

Reagents: 1-Adamantylamine (15.1 g, 0.1 mol), Glacial Acetic Acid, Potassium Cyanate (KOCN), Water.[1]

Protocol:

-

Dissolution: Dissolve 1-adamantylamine in a mixture of glacial acetic acid (40 mL) and water (100 mL) with gentle heating (50°C) until clear.

-

Addition: Prepare a solution of KOCN (9.7 g, 0.12 mol) in water (30 mL). Add this dropwise to the amine solution over 30 minutes.

-

Precipitation: A white precipitate will form immediately.[2] Stir the suspension at room temperature for 2 hours to ensure completion.

-

Workup: Dilute with ice-cold water (200 mL). Filter the solid under vacuum.

-

Purification: Wash the filter cake with water (3 x 50 mL) to remove excess acid/salts. Recrystallize from Ethanol/Water (9:1).[1]

-

Self-Validation: Melting point should be >260°C (decomposition).[1] IR should show broad NH stretches at 3300-3400 cm⁻¹.

-

Phase 2: Cyclization to this compound

Safety Critical: Oxalyl chloride is toxic and releases CO/HCl gas.[1] Perform in a well-ventilated fume hood.

Reagents: N-(1-Adamantyl)urea (1.94 g, 10 mmol), Oxalyl Chloride (1.5 mL, ~17 mmol), 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Protocol:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

-

Suspension: Suspend the urea (10 mmol) in dry DCE (30 mL). The urea may not fully dissolve initially.

-

Activation: Add oxalyl chloride dropwise via syringe. Caution: Vigorous gas evolution (HCl, CO).[1]

-

Reaction: Heat the mixture to mild reflux (80°C for DCE, 40°C for DCM) for 4–6 hours.

-

Visual Check: The reaction is complete when the suspension becomes a clear solution (indicating consumption of the urea).

-

-

Quench & Isolation: Cool to room temperature. Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator).

-

Purification: The residue is often a solid.[2] Triturate with cold diethyl ether or hexane to remove impurities. Recrystallize from Toluene or Ethanol.

Yield Expectation: 85–95%.

Phase 3: N3-Derivatization (Library Generation)

To synthesize 1-(1-adamantyl)-3-alkylimidazolidine-2,4,5-triones :

Reagents: Core Trione (1 mmol), Alkyl Halide (1.2 mmol), K₂CO₃ (2 mmol), Acetone or DMF.[1]

Protocol:

-

Dissolve the trione in anhydrous Acetone (or DMF for less reactive halides).

-

Add anhydrous K₂CO₃. Stir for 15 minutes to deprotonate the N3-H (pKa ~6, highly acidic due to flanking carbonyls).

-

Add the alkyl halide (e.g., benzyl bromide, methyl iodide).[1]

-

Reflux for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[1]

-

Workup: Filter off inorganic salts. Evaporate solvent.[2][3][4] Recrystallize from EtOH.

Experimental Workflow Diagram

This workflow ensures reproducibility and safety compliance during the critical cyclization step.

Figure 2: Step-by-step workflow for the oxalyl chloride cyclization.

Characterization & Data Analysis

Successful synthesis is validated by specific spectral signatures. The disappearance of urea peaks and the appearance of the trione carbonyl pattern are definitive.

Spectral Data Table

| Technique | Parameter | Diagnostic Signal (Expected) | Structural Assignment |

| IR Spectroscopy | Carbonyl Region | 1720, 1750, 1790 cm⁻¹ | Characteristic "Trione Triad" (C2, C4, C5 carbonyls) |

| NH Stretch | ~3200 cm⁻¹ (Broad) | Present in N1-derivative; Disappears in N3-alkylated product | |

| ¹H NMR | Adamantyl Region | Adamantane cage protons | |

| N3-H | Acidic imide proton (exchanges with D₂O) | ||

| ¹³C NMR | Carbonyls | C=O[1] (C2, C4, C5) | |

| Adamantyl C1 | Quaternary carbon attached to Nitrogen |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Reaction stays cloudy | Incomplete reaction or moisture | Ensure DCE is anhydrous; add 0.1 eq. DMF as catalyst; extend reflux time.[5] |

| Low Yield | Hydrolysis of Oxalyl Chloride | Use fresh reagent; ensure drying tube is active. |

| Sticky Product | Residual solvent/impurities | Triturate with cold Hexane/Ether mixture to induce crystallization.[1] |

Biological Context & Applications[1][6][7][8]

The This compound scaffold is a validated bioisostere for urea-based inhibitors.[1]

-

sEH Inhibition: The trione carbonyls mimic the transition state of epoxide hydrolysis. The adamantyl group occupies the hydrophobic pocket of the soluble epoxide hydrolase enzyme.

-

Solubility: While adamantane is lipophilic, the polar trione ring improves water solubility compared to the parent adamantyl ureas, aiding in formulation.[1]

-

Stability: The parabanic acid ring is metabolically stable compared to linear ureas, which can be susceptible to hydrolysis in vivo.

References

-

Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. MDPI. [Link][1]

-

Synthesis and inhibitory activity of 1,3-(adamantan-1(2)-yl)-imidazolidine-2,4,5-triones. ResearchGate. [Link][1]

-

1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. National Institutes of Health (NIH). [Link][1]

-

Parabanic acid synthesis (Organic Syntheses). Organic Syntheses. [Link][1]

-

Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. Springer / ResearchGate. [Link]

Sources

- 1. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. reddit.com [reddit.com]

An In-depth Technical Guide on 1-(1-Adamantyl)imidazolidine-2,4,5-trione as a Soluble Epoxide Hydrolase Inhibitor

Aimed at Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive technical overview of 1-(1-Adamantyl)imidazolidine-2,4,5-trione, a potent and promising inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH is a validated therapeutic strategy for a multitude of pathologies, including cardiovascular diseases, inflammation, and neuropathic pain. This guide delves into the core scientific principles underpinning the function of this inhibitor, from its mechanism of action and synthesis to detailed protocols for its experimental evaluation. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for professionals engaged in the research and development of novel sEH-targeting therapeutics.

Table of Contents

-

The Therapeutic Rationale for Soluble Epoxide Hydrolase Inhibition

-

This compound: A Profile of a Potent sEH Inhibitor

-

Core Mechanism of Action: Molecular Interactions and Kinetics

-

Synthetic Pathways and Characterization

-

Comprehensive Experimental Evaluation Protocols

-

In Vitro IC50 Determination via Fluorescence-Based Assay

-

Elucidation of Inhibition Kinetics

-

In Vivo Efficacy Assessment in a Hypertensive Model

-

-

Anticipated Data and Interpretation

-

Future Perspectives and Drug Development Considerations

-

References

The Therapeutic Rationale for Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a pivotal enzyme in the metabolic cascade of arachidonic acid.[1][2] It functions to hydrolyze anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less biologically active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][3] By inhibiting sEH, the endogenous concentrations of beneficial EETs are elevated, leading to a range of therapeutic outcomes. These include vasodilation, which can lower blood pressure, as well as potent anti-inflammatory and analgesic effects.[3][4] This makes sEH a compelling target for the development of novel treatments for hypertension, cardiovascular diseases, chronic pain, and a spectrum of inflammatory disorders.[3][4][5][6]

Caption: The metabolic role of sEH and the intervention point for its inhibitors.

This compound: A Profile of a Potent sEH Inhibitor

This compound is a notable member of the adamantane-containing class of sEH inhibitors. The defining feature of this class is the bulky, lipophilic adamantyl group, which plays a critical role in the inhibitor's high-affinity binding to the sEH active site. This structural motif contributes significantly to the compound's potency. While related urea-based inhibitors are highly potent, the imidazolidine-2,4,5-trione scaffold offers the advantage of increased water solubility, a crucial property for pharmaceutical formulation.[7] The inhibitory potency of compounds in this class can reach the nanomolar and even sub-nanomolar range.[7]

Core Mechanism of Action: Molecular Interactions and Kinetics

The inhibitory action of this compound is achieved through its high-affinity, reversible binding to the active site of the sEH enzyme. The imidazolidine-2,4,5-trione core is designed to mimic the transition state of the epoxide substrate during hydrolysis, thereby interacting with key catalytic residues. The adamantyl moiety occupies a large hydrophobic pocket within the active site, anchoring the inhibitor and contributing to its high potency.[8] Molecular docking studies suggest that the trione group can form new bonds within the active site, which helps to explain the observed potency of this pharmacophore.[7] The binding is typically competitive, meaning the inhibitor directly competes with the endogenous EETs for the active site.

Caption: A diagram illustrating the key binding interactions of the inhibitor within the sEH active site.

Synthetic Pathways and Characterization

The synthesis of this compound is typically achieved through a straightforward chemical pathway.[9][10] A common method involves the reaction of the corresponding adamantyl-substituted urea with oxalyl chloride.[9][10] This reaction is generally carried out in an appropriate solvent, such as methylene chloride, often in the presence of a base like triethylamine.[9] The resulting product can then be purified using standard chromatographic techniques. Comprehensive characterization of the final compound is essential and should include techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

Caption: A generalized workflow for the synthesis and purification of the target sEH inhibitor.

Comprehensive Experimental Evaluation Protocols

In Vitro IC50 Determination via Fluorescence-Based Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of the test compound against sEH.

Rationale: A fluorescent substrate allows for a sensitive and continuous kinetic measurement of enzyme activity, which is ideal for high-throughput screening and accurate IC50 determination.

Materials:

-

Recombinant human sEH enzyme

-

Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, with 0.1 mg/mL BSA)

-

Fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

-

Test compound stock solution (in DMSO)

-

96-well, black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

Add a standardized amount of recombinant human sEH to each well.

-

Transfer the serially diluted test compound to the corresponding wells. Include controls for 100% enzyme activity (vehicle only) and no enzyme activity (buffer only).

-

Pre-incubate the plate for 5 minutes at a controlled temperature (e.g., 25°C).[1]

-

Initiate the enzymatic reaction by adding the fluorescent substrate (PHOME) to all wells.[1]

-

Immediately begin kinetic measurements of fluorescence increase over a 20-minute period, with readings taken every 3 minutes (Excitation/Emission wavelengths appropriate for the substrate's product, e.g., 360 nm/460 nm).[1]

-

Calculate the reaction rates (slope of the linear portion of the fluorescence versus time plot).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter nonlinear regression to calculate the IC50 value.[1]

Elucidation of Inhibition Kinetics

Understanding the kinetic mechanism of inhibition (e.g., competitive, non-competitive) is crucial for drug development.

Rationale: Kinetic analysis provides insight into how the inhibitor interacts with the enzyme and its substrate, which can inform structure-activity relationship studies and lead optimization.

Procedure:

-

Follow the general procedure for the IC50 assay, but with a matrix of varying concentrations of both the inhibitor and the substrate.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

-

Analyze the data using Michaelis-Menten kinetics and a suitable plotting method, such as a Lineweaver-Burk plot.

-

Determine the effect of the inhibitor on the maximal velocity (Vmax) and the Michaelis constant (Km) of the enzyme to ascertain the mode of inhibition.

In Vivo Efficacy Assessment in a Hypertensive Model

Animal models are indispensable for evaluating the physiological effects of sEH inhibitors. The angiotensin II-induced hypertensive rat model is a well-established system for this purpose.[11]

Rationale: This model allows for the assessment of the inhibitor's ability to lower blood pressure in a disease-relevant context, providing crucial preclinical proof-of-concept.

Procedure:

-

Induce hypertension in rats via continuous infusion of angiotensin II.

-

After a stabilization period, administer the test compound or a vehicle control to the hypertensive animals, typically via oral gavage.

-

Monitor arterial blood pressure and heart rate at regular intervals using telemetry or a tail-cuff system.

-

Statistically analyze the data to determine the significance of the blood pressure-lowering effect of the inhibitor compared to the control group.

Anticipated Data and Interpretation

The following table presents the expected data for a successful sEH inhibitor like this compound.

| Parameter | Expected Outcome | Significance and Interpretation |

| In Vitro IC50 | Low nanomolar range | Indicates high potency and strong binding to the sEH enzyme. |

| Inhibition Kinetics | Competitive | Confirms that the inhibitor directly competes with the natural substrate at the active site. |

| In Vivo Efficacy | Statistically significant reduction in blood pressure in hypertensive models | Demonstrates the potential of the compound as a therapeutic agent for hypertension. |

| Pharmacokinetics | Favorable oral bioavailability and a suitable half-life | Suggests that the compound has drug-like properties amenable to further development.[8] |

Future Perspectives and Drug Development Considerations

This compound stands as a highly promising scaffold for the development of novel sEH inhibitors. The enhanced solubility of the trione core addresses a key limitation of earlier urea-based inhibitors.[7][12] Future research should focus on a number of key areas:

-

Pharmacokinetic Optimization: Further structural modifications to improve metabolic stability and oral bioavailability will be critical for clinical translation.[2][8]

-

Expanded Efficacy Studies: Evaluation in a wider array of disease models, including those for chronic kidney disease, neuropathic pain, and neuroinflammatory disorders, is warranted.[6][13]

-

Safety and Toxicology: Comprehensive preclinical safety and toxicology studies are a necessary next step in the drug development pipeline.

-

Clinical Translation: The ultimate goal is to advance the most promising candidates into human clinical trials for the treatment of a range of debilitating diseases.[6][13]

By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can effectively advance the investigation and potential clinical application of this important class of therapeutic agents.

References

-

Porebski, P., et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. eScholarship, University of California. [Link]

-

Zhang, L., et al. (2018). Soluble epoxide hydrolase inhibitors and cardiovascular diseases. PubMed. [Link]

-

Krasnova, L., et al. (2021). Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. National Institutes of Health. [Link]

-

Imig, J. D., et al. (2002). Soluble Epoxide Hydrolase Inhibition Lowers Arterial Blood Pressure in Angiotensin II Hypertension. American Heart Association Journals. [Link]

-

Belenok, M. G., et al. (2022). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. MDPI. [Link]

-

Sirish, P., et al. (2013). Soluble Epoxide Hydrolase Inhibitors and Heart Failure. National Institutes of Health. [Link]

-

Patel, H. M., et al. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. [Link]

-

Belenok, M. G., et al. (2022). Synthesis of imidazolidine-2,4,5-triones. ResearchGate. [Link]

-

Lee, K. S. S., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Publications. [Link]

-

Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Agilent. [Link]

-

Liu, J. Y., et al. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. National Institutes of Health. [Link]

-

Burmistrov, V. V., et al. (2014). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. National Institutes of Health. [Link]

-

Burmistrov, V., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. National Institutes of Health. [Link]

-

Imig, J. D. (2019). Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers. [Link]

-

Park, S. A., et al. (2023). Transplantation of Soluble Epoxide Hydrolase Inhibitor-Treated Human Brown Adipocytes Promotes Adipose Tissue Activation in High-Fat-Diet-Fed Nude Mice. MDPI. [Link]

-

Bottlebureau. (2026). Scientists discover the body’s natural “off switch” for inflammation, opening new paths for treatment. Bottlebureau. [Link]

-

Porebski, P., et al. (2020). and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with en. eScholarship, University of California. [Link]

-

Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soluble epoxide hydrolase inhibitors and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. escholarship.org [escholarship.org]

- 13. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]

Technical Guide: 1-(1-Adamantyl)imidazolidine-2,4,5-trione as a Prodrug Scaffold

The following technical guide provides an in-depth analysis of the prodrug potential of 1-(1-Adamantyl)imidazolidine-2,4,5-trione . This document is structured for researchers and drug development professionals, focusing on synthesis, physicochemical properties, and the mechanistic basis of its pharmacological profile.

Executive Summary

This compound (often referred to as 1-adamantylparabanic acid ) represents a strategic chemical modification of the antiviral and antiparkinsonian agent Amantadine (1-adamantylamine). By incorporating the adamantyl amine into a parabanic acid (imidazolidine-trione) scaffold, the physicochemical profile of the parent drug is significantly altered. This guide explores its potential as a lipophilic prodrug or bioisostere capable of modulating blood-brain barrier (BBB) penetration, enhancing metabolic stability, and providing a controlled release mechanism via hydrolytic ring opening.

Chemical Identity & Structural Logic

The compound consists of a lipophilic adamantane cage attached to the N1 position of an imidazolidine-2,4,5-trione ring. This structure effectively masks the primary amine of amantadine, removing its basicity and ability to ionize at physiological pH.

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 1-Adamantylparabanic acid |

| CAS Number | 37428-73-2 |

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 248.28 g/mol |

| Core Scaffold | Parabanic Acid (Imidazolidine-2,4,5-trione) |

| Key Substituent | 1-Adamantyl (Lipophilic Pharmacophore) |

Structural Advantages

-

Masking of Basicity: The trione ring converts the basic amine (

for amantadine) into a neutral imide-like structure. This facilitates passive diffusion across biological membranes by eliminating ionization at pH 7.4. -

Lipophilicity Balance: While the adamantane group is highly lipophilic, the trione ring introduces polar carbonyl groups that can accept hydrogen bonds, potentially improving solubility compared to simple amide derivatives [1].

-

Metabolic Stability: The cyclic imide structure is resistant to rapid oxidative deamination, a common clearance pathway for primary amines.

Synthesis Protocol

The synthesis of this compound is achieved through the cyclization of 1-adamantylurea with oxalyl chloride. This method is preferred over the cyanamide route due to higher yields and cleaner workup.

Reaction Workflow (DOT Visualization)

Figure 1: Synthetic pathway transforming 1-Adamantylamine to the Trione Prodrug via a Urea intermediate.

Detailed Methodology

Step 1: Formation of 1-Adamantylurea

-

Dissolve 1-adamantylamine (10 mmol) in a mixture of ethanol (20 mL) and 1N HCl (12 mL).

-

Add a solution of potassium cyanate (KOCN, 15 mmol) in water (5 mL) dropwise at 60°C.

-

Reflux for 2 hours. Cool to precipitate the urea.

-

Filter, wash with cold water, and dry.

Step 2: Cyclization to Imidazolidine-2,4,5-trione

-

Suspend 1-adamantylurea (5 mmol) in dry 1,2-dichloroethane (DCE, 25 mL).

-

Add oxalyl chloride (6 mmol) dropwise under an inert atmosphere (N₂).

-

Heat the mixture to reflux for 4–6 hours. Evolution of HCl gas indicates reaction progress.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the residue from ethanol/hexane to yield the target trione as white crystals.

Validation Criteria:

-

IR Spectroscopy: Appearance of characteristic trione carbonyl bands at ~1740 cm⁻¹ and ~1780 cm⁻¹.

-

Melting Point: 250–252°C (decomposition).

Prodrug Mechanism: Hydrolytic Activation

The core value of this compound lies in its ability to undergo hydrolytic ring opening. Parabanic acid derivatives function as "masked" ureas or amines. Under physiological conditions (or catalyzed by amidases), the ring opens to form an oxaluric acid derivative, which subsequently degrades.

Metabolic Pathway

Figure 2: Predicted hydrolytic degradation pathway. The conversion from Urea to Amine is the rate-limiting step.

Kinetics and Release Profile

-

Phase I (Ring Opening): The imidazolidine-2,4,5-trione ring is susceptible to nucleophilic attack at the C4/C5 carbonyls. In plasma (pH 7.4), this ring opening is relatively slow compared to simple esters, providing a sustained release profile [2].

-

Phase II (Active Release): The intermediate, 1-adamantylurea, is pharmacologically active in its own right (often exhibiting lower toxicity than the free amine). However, for pure amantadine release, hepatic amidases are required to cleave the urea linkage.

-

Implication: This compound acts as a double prodrug : first releasing the urea (which has potential antimycobacterial and antiviral activity), which then slowly releases the amine.

Physicochemical & Pharmacokinetic Profiling

To validate the prodrug potential, the following parameters must be assessed.

Comparative Properties Table

| Parameter | Amantadine (Parent) | This compound | Impact |

| LogP (Predicted) | ~2.4 | ~1.8 – 2.1 | Improved water solubility balance; retention of BBB crossing. |

| pKa | 10.1 (Basic) | Non-ionizable | Eliminates pH-dependent absorption in the GI tract. |

| H-Bond Donors | 2 | 1 (NH) | Reduced donor count improves membrane permeability. |

| H-Bond Acceptors | 0 | 3 (C=O) | Increases solubility via water interaction. |

| BBB Permeability | High | High | Maintained adamantane pharmacophore ensures CNS entry. |

Experimental Protocol: Stability Assay

To confirm the prodrug status, stability must be tested in simulated biological fluids.

Protocol:

-

Stock Solution: Prepare a 10 mM stock of the trione in DMSO.

-

Incubation: Dilute to 100 µM in:

-

Phosphate-buffered saline (PBS, pH 7.4).

-

Simulated Gastric Fluid (SGF, pH 1.2).

-

Human Plasma (pooled).

-

-

Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Add ice-cold acetonitrile to precipitate proteins (for plasma).

-

Analysis: HPLC-UV or LC-MS/MS. Monitor the disappearance of the trione peak and the appearance of 1-adamantylurea.

Expected Result:

-

PBS: Slow hydrolysis (<10% degradation in 4h) indicating chemical stability.

-

Plasma: Accelerated hydrolysis due to esterase/amidase activity, confirming bioactivation potential.

Therapeutic Applications

While Amantadine is used for Influenza A and Parkinson's disease, its side effects (insomnia, dizziness) are linked to rapid CNS influx and high peak plasma concentrations.

-

Controlled Release: The trione scaffold can smooth out the pharmacokinetic curve (blunting

), potentially reducing CNS toxicity while maintaining therapeutic levels ( -

Novel Activity: Recent studies suggest adamantyl-parabanic acid derivatives may possess independent inhibitory activity against DNA repair enzymes (e.g., tyrosyl-DNA phosphodiesterase 1), suggesting a dual-action mechanism beyond simple prodrug behavior [3].

Conclusion

This compound serves as a robust lipophilic prodrug scaffold for amantadine. Its synthesis is scalable, and its non-ionizable structure offers pharmacokinetic advantages over the parent amine, including improved membrane permeability and a sustained release mechanism via the stable urea intermediate. Future development should focus on quantifying the in vivo conversion rate of the urea intermediate to the free amine to fully define its clinical utility.

References

-

Zinner, G., & Gross, H. (1972).[1] Über die Cycloacylierung von Adamantyl-(1)-cyanamid mit bifunktionellen Carbonsäurechloriden und einige Folgereaktionen. Chemische Berichte , 105(5), 1714-1717. Link

-

Dzenis, Y. et al. (2020). Structure–activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase. Russian Journal of Bioorganic Chemistry , 46, 1241–1253. Link

-

Salakhutdinov, N. F. et al. (2018). Synthesis and inhibitory activity of 1,3-(adamantan-1(2)-yl)-imidazolidine-2,4,5-triones. Medicinal Chemistry Research , 27, 123-132. Link

Sources

Methodological & Application

Application Note: Cell-Based Assays for Soluble Epoxide Hydrolase (sEH) Activity

Introduction & Biological Context

Soluble Epoxide Hydrolase (sEH, encoded by EPHX2) is a critical cytosolic enzyme in the arachidonic acid cascade. While Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways are well-trodden therapeutic grounds, the Cytochrome P450 (CYP) branch—specifically the sEH-mediated hydrolysis of epoxyeicosatrienoic acids (EETs)—has emerged as a vital target for treating hypertension, neuropathic pain, and chronic inflammation.

The Mechanism

CYP epoxygenases convert arachidonic acid into EETs, which act as potent autocrine and paracrine signaling lipids (vasodilators, anti-inflammatory agents). sEH rapidly degrades these beneficial EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally biologically less active or pro-inflammatory.

Therapeutic Goal: Inhibit sEH to stabilize intracellular EET levels.

Why Cell-Based Assays?

While recombinant protein assays are efficient for initial

-

Membrane Permeability: Can the inhibitor reach the cytosol?

-

Metabolic Stability: Is the inhibitor degraded by other cellular enzymes before reaching sEH?

-

Target Engagement: Does the inhibitor bind sEH in the presence of cytosolic protein competition?

Pathway Visualization

The following diagram illustrates the metabolic fate of Arachidonic Acid and the specific intervention point for sEH inhibitors.

Figure 1: sEH converts beneficial EETs to DHETs. Inhibitors block this conversion, preserving the anti-inflammatory EET pool.

Protocol A: The Gold Standard (LC-MS/MS)

This protocol is the definitive method for drug development. It measures the physical conversion of the natural substrate (14,15-EET) to its product (14,15-DHET).

Applicability: Lead Optimization, Hit-to-Lead. Sensitivity: High (Femtomole range).

Materials Required

-

Cell Line: HEK293 (transduced with human EPHX2) or HUVECs (endogenous expression).

-

Substrate: 14,15-EET (Cayman Chem or synthesized).

-

Internal Standard (IS): 14,15-DHET-d11 (Deuterated standard is crucial for extraction normalization).

-

Extraction Solvent: Ethyl Acetate with 0.1% Acetic Acid.

-

LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495).

Step-by-Step Methodology

1. Cell Preparation & Treatment

-

Seed cells in 24-well plates to reach 80-90% confluency (

cells/well). -

Replace media with serum-free DMEM (serum contains esterases that interfere with the assay) 4 hours prior to assay.

-

Inhibitor Pre-incubation: Add the test compound (dissolved in DMSO, final DMSO <0.1%) and incubate for 30 minutes at 37°C.

-

Control: Vehicle (DMSO) only.

-

Positive Control: 1 µM TPPU or AUDA.

-

2. Substrate Incubation

-

Prepare a 10 µM working solution of 14,15-EET in serum-free media.

-

Add 14,15-EET to cells (Final concentration: 1 µM).

-

Incubate for 15–30 minutes at 37°C.

-

Expert Note: Do not exceed 30 minutes. You must measure the initial velocity of the reaction. Long incubations lead to substrate depletion, masking inhibition effects.

-

3. Quenching & Extraction

-

Remove 200 µL of supernatant and transfer to a chilled tube containing 200 µL of Ice-Cold Acetonitrile spiked with the Internal Standard (20 nM 14,15-DHET-d11).

-

Why? This "crashes" proteins and stops the enzymatic reaction immediately.

-

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

-

Transfer supernatant to LC-MS vials.

4. LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Kinetex 1.7µm C18, 50 x 2.1mm).

-

Mobile Phase:

-

A: Water + 0.01% Acetic Acid.

-

B: Acetonitrile + 0.01% Acetic Acid.

-

-

Ionization: ESI Negative Mode.

-

MRM Transitions (Example):

-

14,15-DHET: m/z 337.2

207.1 -

14,15-DHET-d11 (IS): m/z 348.3

218.1

-

Protocol B: High-Throughput Fluorescence Assay

This protocol uses a surrogate substrate that becomes fluorescent upon hydrolysis. It is faster but less specific than LC-MS/MS.

Applicability: Primary Screening (HTS). Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

Critical Limitations

-

Background Noise: Non-specific esterases in the cell can partially hydrolyze the reporter.

-

False Positives: Highly fluorescent compounds can interfere with the readout.

Step-by-Step Methodology

-

Cell Seeding: Seed cells in black-walled, clear-bottom 96-well plates (

cells/well). -

Wash: Wash cells 2x with PBS to remove serum esterases.

-

Buffer: Add 90 µL of Assay Buffer (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).

-

Expert Note: BSA improves the solubility of the lipophilic substrate.

-

-

Inhibitor Addition: Add 1 µL of test compound (100x stock). Incubate 15 mins.

-

Substrate Initiation: Add 10 µL of PHOME substrate (Final conc: 50 µM).

-

Kinetic Read: Immediately place in a fluorescence plate reader.

-

Excitation: 330 nm

-

Emission: 465 nm

-

Mode: Kinetic read every 60 seconds for 30 minutes.

-

Experimental Workflow Diagram

The following diagram details the decision logic and flow for the LC-MS/MS validation workflow.

Figure 2: Sequential steps for the LC-MS/MS sEH activity assay, emphasizing serum starvation and quenching.

Data Analysis & Interpretation

Calculating Percent Inhibition

Normalize the production of DHET against the Internal Standard (IS) area ratio.

Method Comparison Table

| Feature | LC-MS/MS (Protocol A) | Fluorescence (Protocol B) |

| Substrate | 14,15-EET (Natural) | PHOME (Synthetic) |

| Specificity | High (Direct metabolite measurement) | Moderate (Cross-reactivity risk) |

| Throughput | Low/Medium (Requires extraction) | High (96/384-well plates) |

| Cost | High (Equipment + Solvents) | Low |

| Primary Use | Library Screening (>1000 cmpds) |

Troubleshooting & Expert Tips

-

"My control activity is too low."

-

Cause: sEH is unstable in certain buffers or lost expression in passaged cells.

-

Fix: Use low-passage cells (<15). Ensure buffer pH is 7.0–7.4; sEH activity drops significantly below pH 6.5.

-

-

"High variability in LC-MS results."

-

Cause: Inconsistent extraction efficiency.

-

Fix: Ensure the Internal Standard (d11-DHET) is added into the quenching solvent, not after extraction. This corrects for pipetting errors and extraction losses.

-

-

"Fluorescence signal is drifting."

-

Cause: Photo-bleaching or non-enzymatic hydrolysis.

-

Fix: Use black plates. Subtract a "No-Cell" blank containing substrate and media to account for spontaneous hydrolysis.

-

References

-

Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase (sEH) inhibition on human health. Annual Review of Pharmacology and Toxicology.

-

Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases.

-

Cayman Chemical. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Protocol.

-

Wolf, N. M., et al. (2006).